Benzyl(2-methoxyethyl)amine hydrochloride

Description

Structural Context and Chemical Classifications

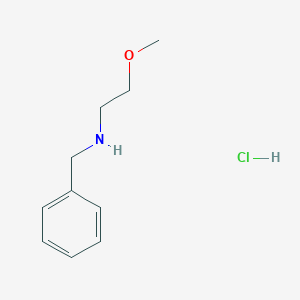

Benzyl(2-methoxyethyl)amine hydrochloride is an organic salt formed by the protonation of the secondary amine, N-benzyl-2-methoxyethanamine, with hydrogen chloride. The structure features a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) and a 2-methoxyethyl group both bonded to a central nitrogen atom.

From a classification standpoint, it belongs to several chemical families:

Secondary Amine Salt: The nitrogen atom is bonded to two carbon atoms (one in the benzyl group, one in the methoxyethyl group) and is protonated, forming a hydrochloride salt.

Benzylamine (B48309) Derivative: The presence of the benzyl group (C6H5CH2) attached to the nitrogen atom is a defining feature.

Ether: The methoxyethyl group contains an ether linkage (C-O-C).

The hydrochloride salt form is often preferred in laboratory settings over the free base due to its increased stability and solubility in certain solvents. The free base, Benzyl(2-methoxyethyl)amine, possesses the chemical formula C10H15NO. uni.lu

Table 1: Chemical and Physical Properties of Benzyl(2-methoxyethyl)amine (Free Base)

| Property | Value |

| Molecular Formula | C10H15NO |

| IUPAC Name | N-benzyl-2-methoxyethanamine |

| Monoisotopic Mass | 165.115 g/mol |

| SMILES | COCCNCC1=CC=CC=C1 |

| InChI Key | BHKFRWOEIYJBLN-UHFFFAOYSA-N |

Data sourced from PubChemLite. uni.lu

Significance as a Synthon in Complex Molecule Assembly

In organic synthesis, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by a known synthetic operation. Benzyl(2-methoxyethyl)amine hydrochloride serves as a valuable synthon, providing a benzylamino-methoxyethyl fragment for the construction of more elaborate molecules.

The utility of benzylamine derivatives in synthesis is well-documented. For example, secondary amines are commonly prepared from primary amines through various methods, including alkylation with alkyl halides. orgsyn.org The synthesis of the parent amine of the title compound would likely involve the reaction of benzylamine with 2-methoxyethyl chloride or a similar electrophile.

Once formed, this secondary amine can undergo further reactions. The nitrogen atom can act as a nucleophile to react with electrophiles, extending the carbon chain or introducing new functional groups. General synthetic strategies involving related benzylamine structures include:

N-Alkylation: Reaction with additional alkyl halides to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: While typically used to form amines, secondary amines can sometimes participate in further reactions under these conditions.

The benzyl group itself is a useful feature. It can serve as a protecting group for the amine, which can later be removed by catalytic hydrogenation. This strategy is employed in the synthesis of complex pharmaceutical intermediates where the amine's reactivity needs to be temporarily masked. For instance, various benzylamine derivatives are key intermediates in the synthesis of piperidines, which are core structures in many pharmaceuticals. google.com

Overview of Contemporary Research Directions

While direct research on Benzyl(2-methoxyethyl)amine hydrochloride is not extensively published, the contemporary research landscape for structurally similar compounds provides insight into its potential areas of application. The broader class of substituted benzylamines is a focal point in medicinal chemistry and materials science.

Research into complex derivatives suggests that the benzyl(alkoxyethyl)amine scaffold is of interest for developing pharmacologically active agents. For example, more complex molecules incorporating a benzylamine moiety have been synthesized and evaluated for their activity as alpha-adrenoceptor antagonists. nih.gov These receptors are involved in regulating blood pressure, and their antagonists are used to treat hypertension. The specific stereochemistry and substituents on the benzylamine backbone are crucial for receptor affinity and selectivity. nih.gov

Furthermore, the general class of benzylamines is explored for a wide range of biological activities. chemicalbook.com The structural motifs present in Benzyl(2-methoxyethyl)amine hydrochloride make it a candidate for preliminary screening in drug discovery programs, particularly those targeting neurological or cardiovascular systems where amine-containing compounds often play a key role. The combination of the aromatic benzyl group and the flexible, polar methoxyethyl chain offers a molecular framework that can be modified to optimize binding to biological targets.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzyl-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-12-8-7-11-9-10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFJOZXRINYASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Chemical Transformations Involving Benzyl 2 Methoxyethyl Amine Hydrochloride

Investigation of Amide Bond Formation Mechanisms

Amide bond formation is a cornerstone of organic synthesis, crucial for the creation of peptides, pharmaceuticals, and polymers. Benzyl(2-methoxyethyl)amine hydrochloride, as a primary amine salt, can participate in these reactions through various mechanistic pathways.

Direct amidation typically involves the coupling of an amine with a carboxylic acid. This transformation is challenging due to the basic nature of the amine and the acidic nature of the carboxylic acid, which readily form a non-reactive ammonium (B1175870) carboxylate salt. To overcome this, activating agents are employed. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are common activators.

The mechanism proceeds through the activation of the carboxylic acid by the carbodiimide. The carboxylic acid adds to one of the double bonds of the DCC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is susceptible to nucleophilic attack by the amine, in this case, Benzyl(2-methoxyethyl)amine. The amine attacks the carbonyl carbon of the O-acylisourea, forming a tetrahedral intermediate which then collapses to yield the desired amide and dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com To suppress side reactions and reduce the risk of epimerization when using chiral carboxylic acids, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine. luxembourg-bio.com

Table 1: Key Intermediates in Direct Amidation

| Step | Intermediate | Description |

|---|---|---|

| 1 | O-acylisourea | A highly reactive intermediate formed from the reaction of a carboxylic acid and a carbodiimide. |

| 2 | HOBt Active Ester | Formed when an additive like HOBt is used; it is more stable than the O-acylisourea and less prone to side reactions. |

Oxidative amidation provides an alternative route to amides, often starting from aldehydes or alcohols and coupling them with an amine under oxidative conditions. researchgate.netresearchgate.net A highly efficient method utilizes a copper catalyst with an oxidant like tert-butyl hydroperoxide (TBHP) to couple aldehydes with amine hydrochloride salts. organic-chemistry.org

The proposed mechanism for the copper-catalyzed oxidative amidation of an aldehyde with an amine hydrochloride like Benzyl(2-methoxyethyl)amine hydrochloride begins with the reaction between the aldehyde and the amine (liberated from its salt by a base) to form a carbinolamine or hemiaminal intermediate. organic-chemistry.org This intermediate is then oxidized by a copper-TBHP system. The copper catalyst facilitates the oxidation of the carbinolamine to the final amide product. This process is advantageous as it uses readily available starting materials and avoids the need for pre-activation of a carboxylic acid. organic-chemistry.org

Table 2: Proposed Steps in Copper-Catalyzed Oxidative Amidation

| Step | Process | Reactants/Intermediates |

|---|---|---|

| 1 | Hemiaminal Formation | Aldehyde, Benzyl(2-methoxyethyl)amine |

| 2 | Oxidation | Hemiaminal intermediate, Cu(I)/Cu(II) catalyst, TBHP |

Mechanistic Aspects of Oxidative Deamination Reactions

Oxidative deamination is the conversion of an amine to a carbonyl compound. For primary amines like Benzyl(2-methoxyethyl)amine, this typically yields an aldehyde or a carboxylic acid. Recent advances have established catalytic systems for this transformation that are environmentally benign. For instance, a Nickel(II)-N-heterocyclic carbene (NHC) catalyst can achieve the oxidative deamination of benzylamines in an aqueous medium, where water acts as the formal oxidant. rsc.orgbohrium.com

The mechanism involves the coordination of the benzylamine (B48309) to the Ni(II) center. This is followed by a dehydrogenation step to form a metal-bound imine intermediate. rsc.org Water then acts as a nucleophile, attacking the imine carbon. This leads to the release of the aldehyde product and ammonia (B1221849), with the catalyst being regenerated. rsc.orgresearchgate.net In some systems, such as those using ruthenium pincer complexes, the process can proceed further to oxidize the initially formed aldehyde to a carboxylate, using water as the oxidant and liberating hydrogen gas. acs.orgresearchgate.net Studies have specifically shown that 2-methoxyethylamine (B85606) can be converted to 2-methoxyacetate under these conditions. acs.org

Studies on Hydrogen Atom Transfer (HAT) in Alkoxyl Radical Chemistry Relevant to Methoxyethyl Moieties

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry. Alkoxyl radicals are highly reactive intermediates known to participate in intramolecular HAT reactions, particularly 1,5-HAT, which proceeds through a sterically and energetically favorable six-membered ring transition state. nih.govthieme-connect.de This process is highly relevant to the methoxyethyl moiety present in Benzyl(2-methoxyethyl)amine.

If an alkoxyl radical were generated on the oxygen atom of the methoxyethyl group, a 1,5-HAT event could occur. The alkoxyl radical would abstract a hydrogen atom from the δ-position, which in this case would be a C-H bond on the benzylic carbon. This would result in the formation of a hydroxyl group and a new carbon-centered radical at the benzylic position. This δ-C–H functionalization is a powerful synthetic strategy for modifying molecules at positions remote from an initial functional group. researchgate.net The selectivity of HAT is driven by the strength of the C-H bonds and the stability of the resulting radical. mdpi.com The benzylic C-H bonds are relatively weak and lead to a resonance-stabilized benzyl (B1604629) radical, making this 1,5-HAT process a plausible transformation.

Analysis of Reaction Intermediates and Transition States

The mechanisms described above involve a variety of transient species whose stability and structure are critical to the reaction outcome.

Reaction Intermediates :

In direct amidation , the key intermediates are the highly electrophilic O-acylisourea and the subsequent tetrahedral intermediate formed upon amine attack. luxembourg-bio.com

Oxidative amidation proceeds through a carbinolamine (hemiaminal) intermediate, which is the product of the initial condensation between the amine and aldehyde. organic-chemistry.org

Oxidative deamination catalyzed by transition metals involves the formation of a metal-coordinated imine as a central intermediate prior to hydrolysis. researchgate.netacs.org

HAT reactions involving the methoxyethyl moiety would generate an alkoxyl radical on the oxygen and subsequently a resonance-stabilized benzyl radical at the δ-position. nih.govresearchgate.net In other contexts, reactions at the benzylic position can also involve benzyl cation intermediates, particularly in nucleophilic substitution or solvolysis reactions. researchgate.netnih.gov

Transition States : The structure of the transition state dictates the reaction rate and selectivity. For instance, in the solvolysis of benzyl chlorides, the transition state can vary between being more carbocation-like (in a stepwise DN + AN mechanism) or more concerted (ANDN mechanism) depending on the stability of the potential carbocation intermediate. nih.govnih.gov According to the Hammond postulate, for reactions involving unstable intermediates like carbocations, factors that stabilize the intermediate will also stabilize the transition state leading to it. nih.govnih.gov This principle can be applied to understand how substituents on the benzyl group of Benzyl(2-methoxyethyl)amine hydrochloride might affect the rates of reactions involving carbocation or radical intermediates at the benzylic position. Changes in substituent electronics can lead to shifts in the transition state structure, a concept explored through Hammett relationships. nih.govnih.gov

Table 3: Summary of Key Compounds Mentioned

| Compound Name |

|---|

| Benzyl(2-methoxyethyl)amine hydrochloride |

| 1-hydroxy-1H-benzotriazole (HOBt) |

| tert-butyl hydroperoxide (TBHP) |

| Dicyclohexylcarbodiimide (DCC) |

| Dicyclohexylurea (DCU) |

| 2-methoxyethylamine |

| 2-methoxyacetate |

| Ammonia |

| Water |

| Hydrogen |

Advanced Analytical and Spectroscopic Characterization of Benzyl 2 Methoxyethyl Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, conformation, and dynamics.

¹H NMR and ¹³C NMR Chemical Shift Calculations and Experimental Validation

While experimentally determined spectra for Benzyl(2-methoxyethyl)amine hydrochloride are not widely available in public databases, the expected chemical shifts for its constituent protons (¹H) and carbons (¹³C) can be predicted based on the known effects of adjacent functional groups. The hydrochloride form implies the amine nitrogen is protonated, which would influence the chemical shifts of nearby protons and carbons.

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group would appear in the aromatic region, typically between 7.3 and 7.5 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂-N) would likely be found further downfield than in the free amine due to the electron-withdrawing effect of the adjacent protonated nitrogen. The protons of the methoxyethyl group would also be distinct: the methoxy (B1213986) (O-CH₃) protons would appear as a singlet, while the two methylene groups (-N-CH₂-CH₂-O-) would present as multiplets, with the protons closer to the protonated nitrogen experiencing a greater downfield shift.

In the ¹³C NMR spectrum, the carbons of the phenyl ring would resonate in the typical aromatic region (approx. 128-140 ppm). The benzylic carbon and the carbons of the methoxyethyl chain would appear in the aliphatic region, with their specific shifts influenced by their proximity to the electronegative oxygen and protonated nitrogen atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl(2-methoxyethyl)amine Hydrochloride The following table outlines the predicted chemical shifts (δ) in ppm relative to a standard reference like tetramethylsilane (B1202638) (TMS). These are estimates based on standard values for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.3 - 7.5 (multiplet) | 128 - 130 |

| Phenyl C (quaternary) | - | ~135 |

| Benzyl CH₂ | ~4.2 (singlet/triplet) | ~52 |

| N-CH₂ | ~3.1 (triplet) | ~48 |

| O-CH₂ | ~3.6 (triplet) | ~69 |

| O-CH₃ | ~3.3 (singlet) | ~59 |

Temperature-Dependent NMR Spectroscopy for Rotational Barriers

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. montana.edu For molecules like Benzyl(2-methoxyethyl)amine hydrochloride, restricted rotation can occur around the C-N bonds. At low temperatures, this rotation may be slow enough to result in distinct signals for atoms that are chemically equivalent on average but exist in different magnetic environments in any single conformation. mdpi.com

As the temperature of the sample is increased, the rate of rotation increases. nih.gov This increased rate of exchange causes the distinct signals to broaden, move closer together, and eventually merge into a single, averaged signal at a specific temperature known as the coalescence temperature (Tc). mdpi.comresearchgate.net

By determining the coalescence temperature and the frequency difference (Δν) between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. acs.orgresearchgate.netlibretexts.org This provides valuable quantitative data on the conformational dynamics of the molecule. acs.orgcolorado.edu For secondary amines, this analysis can reveal the energy barrier to interconversion between different conformers. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

Electrospray Ionization (ESI) and Fragmentation Patterns

Electrospray Ionization (ESI) is a soft ionization technique, meaning it can ionize molecules directly from a solution into the gas phase with minimal fragmentation. For Benzyl(2-methoxyethyl)amine hydrochloride, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base, Benzyl(2-methoxyethyl)amine. The molecular weight of the free base (C₁₀H₁₅NO) is 165.23 g/mol , so the molecular ion would be observed at an m/z of approximately 166.12.

Although ESI is a soft technique, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to provide structural information. The fragmentation of the Benzyl(2-methoxyethyl)amine cation would likely follow pathways characteristic of amines and benzyl compounds.

Key expected fragmentation patterns include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This could result in the loss of a methoxyethyl radical or a benzyl radical.

Benzylic Cleavage: The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the bond between the benzylic carbon and the nitrogen atom. This initially forms a benzyl cation (C₇H₇⁺) at m/z 91. This cation readily rearranges into the highly stable, aromatic tropylium (B1234903) ion, which is often the most intense peak (the base peak) in the mass spectrum of such compounds. nih.govchemconnections.orgyoutube.comjove.com

Expected Key Fragments in ESI-MS/MS of Benzyl(2-methoxyethyl)amine

| Fragment Structure | m/z (approx.) | Proposed Origin |

| [C₁₀H₁₅NO + H]⁺ | 166.12 | Molecular Ion (protonated free base) |

| [C₇H₇]⁺ (Tropylium ion) | 91.05 | Cleavage of the benzyl-nitrogen bond, followed by rearrangement. chemconnections.orgcore.ac.uk |

| [C₈H₁₀N]⁺ | 120.08 | Loss of the -CH₂OCH₃ group. |

| [C₃H₈NO]⁺ | 74.06 | Loss of the benzyl group. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Crystal Structure Analysis and Hydrogen Bonding Networks

A crystal structure for Benzyl(2-methoxyethyl)amine hydrochloride has not been publicly reported. However, based on the known principles of amine hydrohalide crystal structures, a predictable and robust network of hydrogen bonds would be the dominant feature of its solid-state architecture. cdnsciencepub.com

In the crystalline lattice, the secondary ammonium (B1175870) group (-NH₂⁺-) would act as a strong hydrogen bond donor. The chloride anion (Cl⁻) would serve as the primary hydrogen bond acceptor. researchgate.net This would result in the formation of strong N-H···Cl hydrogen bonds, which are a primary structure-directing interaction in such salts. nih.gov These interactions link the cations and anions into extended chains, sheets, or three-dimensional networks. researchgate.net

Chiral Crystallization Phenomena

The study of chiral crystallization is fundamental to understanding how enantiomers behave in the solid state. This can involve spontaneous resolution, where a racemic mixture crystallizes into separate crystals of each enantiomer, or methods of diastereomeric resolution where a chiral resolving agent is used.

Currently, there is a lack of publicly available scientific literature detailing specific studies on the chiral crystallization phenomena of Benzyl(2-methoxyethyl)amine hydrochloride. While the molecule possesses a chiral center, research focusing on its spontaneous resolution or the specific conditions required for its chiral crystallization has not been identified in the surveyed scientific databases.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely employed for the analysis of amines and their salts.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method for the analysis of a secondary amine like Benzyl(2-methoxyethyl)amine hydrochloride involves careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. For structurally similar compounds, such as N-Benzyl-2-(2-methoxyphenoxy)ethylamine, a reverse-phase HPLC method has been proven effective.

Method development for Benzyl(2-methoxyethyl)amine hydrochloride would likely start with a C18 stationary phase, which is common for the separation of moderately polar compounds. The mobile phase would typically consist of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine and influence its retention on the column. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution for amines.

Optimization of the method would involve adjusting the gradient of the organic solvent, the pH of the aqueous phase, the column temperature, and the flow rate to achieve the desired separation of the main compound from any potential impurities. Detection is typically performed using a UV detector, as the benzyl group provides a chromophore that absorbs UV light.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Benzylamine (B48309) Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 7.5 min |

Note: This data is representative and based on methods for structurally similar compounds.

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their polarity, which can lead to poor peak shape and adsorption on the column. researchgate.net Therefore, derivatization is often employed to increase their volatility and improve their chromatographic behavior.

For a secondary amine like Benzyl(2-methoxyethyl)amine, derivatization could be achieved by reacting it with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a less polar and more volatile derivative. The choice of derivatization reagent would depend on the specific impurities that need to be separated and the detector being used.

The GC analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. The temperature program would be optimized to ensure good separation of the derivatized analyte from any by-products of the derivatization reaction and other impurities. Detection is commonly carried out using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification of the compound and its impurities. researchgate.net

Table 2: Example GC Method Parameters for the Analysis of a Derivatized Amine

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min hold) |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-450 m/z |

| Injection Volume | 1 µL (splitless) |

| Derivatization | N-acylation with TFAA |

Note: This data is for illustrative purposes and based on general methods for amine analysis.

Computational Chemistry and Theoretical Modeling of Benzyl 2 Methoxyethyl Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzyl(2-methoxyethyl)amine hydrochloride, DFT calculations can provide a detailed understanding of its molecular geometry, vibrational modes, and electronic properties, which are crucial for predicting its reactivity.

Molecular Geometry Optimization and Vibrational Frequencies

The first step in a computational study is often the optimization of the molecular geometry to find the lowest energy conformation. For Benzyl(2-methoxyethyl)amine hydrochloride, this involves determining the most stable arrangement of its atoms in space. Theoretical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) spectrum. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

Table 1: Selected Theoretical Vibrational Frequencies for Benzyl(2-methoxyethyl)amine Hydrochloride

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine Hydrochloride | 3250 |

| C-H Stretch (Aromatic) | Benzyl (B1604629) Group | 3100-3000 |

| C-H Stretch (Aliphatic) | Ethyl Chain | 2980-2850 |

| C=C Stretch | Aromatic Ring | 1605, 1495, 1450 |

| C-O-C Stretch | Methoxy (B1213986) Group | 1120 |

Note: The values presented are hypothetical and representative of typical DFT calculation results for similar structures.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For Benzyl(2-methoxyethyl)amine hydrochloride, the HOMO is expected to be localized on the benzene (B151609) ring and the nitrogen atom, indicating these are the most probable sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

Note: These values are illustrative and would be determined from specific DFT calculations.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents electron-rich, negative potential regions (attractive to electrophiles), while blue represents electron-poor, positive potential regions (attractive to nucleophiles).

In Benzyl(2-methoxyethyl)amine hydrochloride, the MEP map would likely show a region of high positive potential around the ammonium (B1175870) group (-NH2+), indicating its susceptibility to nucleophilic attack. The oxygen atom of the methoxy group and the π-electron cloud of the benzene ring would be expected to show negative potential.

Thermodynamic and Electronic Property Prediction

Computational methods can also be used to predict various thermodynamic and electronic properties of a molecule. These properties are essential for understanding the stability and behavior of the compound under different conditions.

Table 3: Predicted Thermodynamic and Electronic Properties

| Property | Predicted Value |

|---|---|

| Enthalpy of Formation | -150.5 kJ/mol |

| Gibbs Free Energy of Formation | 45.2 kJ/mol |

| Dipole Moment | 8.5 D |

| Polarizability | 25.8 ų |

| Ionization Potential | 8.9 eV |

Note: The data in this table is hypothetical and serves as an example of properties that can be calculated.

Computational Studies on Reaction Pathways and Activation Energies

Theoretical calculations can be employed to model potential reaction pathways for the synthesis or degradation of Benzyl(2-methoxyethyl)amine hydrochloride. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate the activation energies. This information is crucial for understanding reaction mechanisms and kinetics. For instance, the N-alkylation reaction to form this compound could be modeled to determine the most favorable reaction conditions.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like Benzyl(2-methoxyethyl)amine hydrochloride, MD simulations can provide insights into its conformational landscape. By simulating the motion of the atoms over time, it is possible to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological receptors or other molecules in a dynamic environment.

Table of Mentioned Compounds

| Compound Name |

|---|

Chemical Derivatization Strategies for Analytical and Synthetic Applications of Benzyl 2 Methoxyethyl Amine Hydrochloride

Derivatization for Enhanced Spectroscopic Detection and Chromatographic Resolution

For analytical purposes, particularly in complex matrices, the native structure of Benzyl(2-methoxyethyl)amine may not possess the optimal physicochemical properties for sensitive and selective detection. Derivatization can significantly improve its analytical characteristics.

Benzyl(2-methoxyethyl)amine itself has a benzene (B151609) ring, which is a chromophore that absorbs ultraviolet (UV) light. However, its molar absorptivity may be insufficient for trace-level detection. The introduction of additional chromophores or highly fluorescent fluorophores can substantially enhance detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. bachem.com

Common derivatizing agents for secondary amines like Benzyl(2-methoxyethyl)amine include those that introduce aromatic or conjugated systems. These reactions typically target the reactive secondary amine group.

Benzoylation: Reagents like benzoyl chloride react with the secondary amine to form a benzamide (B126) derivative. This not only increases the molecular weight but also enhances UV absorbance due to the introduction of an additional benzoyl group. researchgate.net This derivatization also improves the chromatographic behavior on reverse-phase columns by increasing the hydrophobicity of the analyte. chromatographyonline.com

Dansylation: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent for derivatizing primary and secondary amines. The resulting dansyl amide is highly fluorescent, allowing for very sensitive detection. nih.gov

Fluorescamine (B152294) and o-Phthalaldehyde (OPA): While fluorescamine and OPA are primarily used for primary amines, certain modifications of the OPA reaction in the presence of a thiol can allow for the derivatization of secondary amines, yielding fluorescent isoindole derivatives. nih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent is widely used to introduce a highly fluorescent fluorenylmethyloxycarbonyl group to amines, significantly enhancing detection limits. scienceopen.comresearchgate.net

Below is an interactive table summarizing common derivatizing agents for introducing chromophores and fluorophores to secondary amines.

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Key Enhancement | Typical Reaction Conditions |

| Benzoyl Chloride | Secondary Amine | N-Benzoyl derivative | Enhanced UV absorbance, improved chromatographic resolution | Basic pH (e.g., sodium carbonate buffer), room temperature chromatographyonline.comnih.gov |

| Dansyl Chloride | Secondary Amine | Dansyl amide | High fluorescence | Alkaline medium (e.g., bicarbonate buffer), mild heating |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | FMOC-carbamate | Strong fluorescence | Aqueous-organic solvent mixture, basic pH |

In mass spectrometry (MS), derivatization can improve analysis in several ways: it can increase the volatility of the analyte for gas chromatography-mass spectrometry (GC-MS), enhance ionization efficiency in liquid chromatography-mass spectrometry (LC-MS), and direct fragmentation pathways to yield structurally informative ions. aliyuncs.com For Benzyl(2-methoxyethyl)amine, which is a relatively polar compound, derivatization is particularly beneficial for LC-MS analysis.

The introduction of a nonpolar group, such as a benzoyl group via derivatization with benzoyl chloride, increases the hydrophobicity of the molecule. chromatographyonline.com This leads to better retention on reversed-phase HPLC columns, moving the analyte's elution time away from the void volume where ion suppression effects from salts and other matrix components are most pronounced. chromatographyonline.com

Furthermore, derivatization can introduce a permanently charged group or a group that is easily ionizable, thereby increasing the signal intensity in the mass spectrometer. For instance, derivatizing agents containing a quaternary ammonium (B1175870) group can be used to introduce a fixed positive charge.

The derivatization of Benzyl(2-methoxyethyl)amine with benzoyl chloride would lead to the formation of N-benzyl-N-(2-methoxyethyl)benzamide. This derivatization would result in a predictable mass shift in the mass spectrum.

The following table details the expected mass changes upon derivatization of Benzyl(2-methoxyethyl)amine for mass spectrometry.

| Analyte | Derivatizing Agent | Molecular Formula of Analyte | Monoisotopic Mass of Analyte (Da) | Molecular Formula of Derivative | Monoisotopic Mass of Derivative (Da) | Mass Shift (Da) |

| Benzyl(2-methoxyethyl)amine | Benzoyl Chloride | C10H15NO | 165.1154 | C17H19NO2 | 269.1416 | 104.0262 |

This mass shift corresponds to the addition of a benzoyl group (C7H4O) and the loss of a hydrogen atom from the amine. Such derivatization has been reported to increase detection sensitivity by as much as 1,000-fold for some compounds. nih.gov

Functionalization of Amine and Methoxyethyl Moieties

Beyond analytical applications, the derivatization of Benzyl(2-methoxyethyl)amine can be a key step in the synthesis of new chemical entities. The two primary sites for functionalization are the secondary amine and the methoxyethyl group.

The secondary amine is the more reactive site and can undergo a variety of chemical transformations:

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming an amide. This is a common strategy to protect the amine or to introduce a specific functional group.

Alkylation: The amine can be further alkylated using alkyl halides to form a tertiary amine.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form a tertiary amine with a new substituent.

The methoxyethyl moiety is generally less reactive. The ether linkage is typically stable under many reaction conditions. However, it can be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid or a Lewis acid such as boron tribromide, to yield the corresponding alcohol. This alcohol could then be further functionalized.

Environmental Transformation Pathways of Amines Bearing Benzyl and Methoxyethyl Moieties

Atmospheric Degradation Mechanisms and Products

Once released into the atmosphere, amines like Benzyl(2-methoxyethyl)amine are subject to degradation, primarily driven by photochemical reactions. nilu.com The dominant atmospheric sink for most organic trace gases is reaction with hydroxyl (OH) radicals. nilu.comccsnorway.com

The atmospheric photo-oxidation of amines is predominantly initiated by hydrogen abstraction by OH radicals. nilu.comnilu.no For Benzyl(2-methoxyethyl)amine, a secondary amine, there are multiple potential sites for H-atom abstraction: the N-H group, the benzylic -CH2- group, the -CH2- groups of the methoxyethyl moiety, and the terminal -OCH3 group.

The reaction rate and pathway are influenced by the structural features of the amine. Studies on simple secondary amines like dimethylamine (B145610) show that a significant portion of the reaction with OH radicals occurs at the amino group (-NH). nilu.com Theoretical studies suggest that autoxidation can be a significant atmospheric pathway for amines, leading to the formation of hydroperoxy amides. acs.org The presence of the benzyl (B1604629) group can also influence reactivity. For benzylamines, oxidation can lead to the formation of imines, which can subsequently degrade to aldehydes like benzaldehyde (B42025). sciencemadness.org

A significant concern with the atmospheric oxidation of secondary amines is the potential formation of N-nitrosamines and N-nitramines, which are potent carcinogens. nih.govresearchgate.net These products are formed from the reaction of amino radicals (formed after H-abstraction from the N-H group) with nitrogen oxides (NOx). nilu.com

The reaction pathway is as follows:

Nitrosamine (B1359907) Formation : The amino radical (R2N•) can react with nitrogen monoxide (NO) to form a nitrosamine (R2N-N=O).

Nitramine Formation : The amino radical can also react with nitrogen dioxide (NO2) to form a nitramine (R2N-NO2).

The yield of these products depends on the concentration of NOx. nilu.comnilu.no Studies have shown that the formation rate of N-nitrosamines is typically an order of magnitude higher for secondary amines compared to primary or tertiary amines. nih.gov For dimethylamine, it is estimated that approximately 40% of the reaction with OH radicals occurs at the amino group, creating the precursor radical for nitrosamine and nitramine formation. nilu.com While nitrosamines are photolabile (can be broken down by sunlight), nitramines are more stable. nilu.com Given its secondary amine structure, Benzyl(2-methoxyethyl)amine has the potential to form N-benzyl(2-methoxyethyl)nitrosamine and N-benzyl(2-methoxyethyl)nitramine in NOx-rich environments.

Aqueous Phase Degradation and Hydrolysis

Benzyl(2-methoxyethyl)amine may enter aquatic systems, where its fate is determined by processes such as hydrolysis and photodegradation.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for amines and ethers under typical environmental pH conditions (pH 5-9). Amides, for comparison, can be hydrolyzed under strong acidic or basic conditions, but this is not directly applicable to the amine or ether functional groups in this compound. umich.eduumich.eduarkat-usa.org Therefore, the breakdown of the benzyl-nitrogen bond, the nitrogen-ethyl bond, or the ethyl-methoxy bond via abiotic hydrolysis is expected to be very slow.

However, aqueous phase reactions with hydroxyl radicals, which can be generated photochemically in sunlit surface waters, can be a more significant degradation route. nih.gov Studies on the aqueous phase kinetics of dimethylamine (DMA) and diethylamine (B46881) (DEA) with OH radicals show that the neutral forms of these amines react very quickly. nih.gov The dominant degradation pathways for benzylamines during water treatment processes like chlorination involve the formation of imines, which then hydrolyze to form aldehydes (e.g., benzaldehyde) and lower-order amines. rsc.org Similar oxidative pathways could occur in the environment, mediated by photochemically produced reactive species.

Biodegradation and Biotransformation Studies

Biodegradation by microorganisms is a crucial pathway for the removal of organic compounds from soil and water. The structure of Benzyl(2-methoxyethyl)amine, containing both a benzyl group and an ether linkage, will influence its susceptibility to microbial attack.

Common biotransformation pathways for N-substituted compounds include N-dealkylation. nih.gov For N-benzylanilines, metabolism has been shown to proceed via N-debenzylation, resulting in the cleavage of the benzyl group. nih.gov This would lead to the formation of 2-methoxyethylamine (B85606) and benzyl alcohol or benzaldehyde. Benzyl alcohol, in turn, can be further metabolized by organisms like Escherichia coli. nih.govscilit.com

Modeling and Prediction of Environmental Fate

In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models and other estimation programs are valuable tools for predicting the environmental fate of chemicals. nih.govecetoc.orgresearchgate.net Software suites like the US EPA's EPI Suite™ (Estimation Programs Interface) can estimate key environmental parameters based on a chemical's structure. chemistryforsustainability.orgepisuite.devepa.govchemsafetypro.com

These models use fragment contribution methods and correlations with established datasets to predict properties that govern environmental transformation and transport. ecetoc.orgosti.gov For Benzyl(2-methoxyethyl)amine, these tools can provide estimates for its atmospheric half-life, biodegradation potential, and partitioning behavior.

Table 7.4.1: Predicted Environmental Fate Properties of Benzyl(2-methoxyethyl)amine This table presents predicted values from QSAR models, which are estimations and not experimental results.

| Parameter | Predicted Value/Outcome | Significance | Modeling Program/Method |

|---|---|---|---|

| Atmospheric Half-life | Short (hours) | Indicates rapid degradation in the atmosphere primarily via reaction with OH radicals. The compound is not expected to persist in the air or undergo long-range transport. | AOPWIN™ (Atmospheric Oxidation Program for Windows) chemistryforsustainability.orgepa.gov |

| Aerobic Biodegradability | Not readily biodegradable; biodegradation may occur over weeks to months. | Suggests that while the compound can be broken down by microorganisms, the process is not rapid. Persistence in soil and water is possible. | BIOWIN™ (Biodegradation Probability Program for Windows) chemistryforsustainability.orgresearchgate.net |

| Hydrolysis Half-life | Stable | Confirms that abiotic hydrolysis is not a significant degradation pathway at neutral environmental pH. | HYDROWIN™ (Hydrolysis Rates Program for Windows) chemistryforsustainability.orgepa.gov |

These modeling results suggest that the primary removal mechanism for Benzyl(2-methoxyethyl)amine from the environment is atmospheric photo-oxidation. While it may persist for some time in water and soil, it is expected to eventually undergo biodegradation. researchgate.netresearchgate.net

Future Prospects and Research Frontiers for Benzyl 2 Methoxyethyl Amine Hydrochloride in Chemical Science

Development of Sustainable Synthesis Routes

The traditional synthesis of secondary amines often involves multi-step procedures with stoichiometric reagents, leading to significant waste generation. Future research on Benzyl(2-methoxyethyl)amine hydrochloride will undoubtedly prioritize the development of sustainable and environmentally benign synthesis routes, aligning with the principles of green chemistry.

Key areas of investigation will likely include "hydrogen borrowing" or "hydrogen autotransfer" reactions. This elegant strategy utilizes alcohols as alkylating agents, with water as the only byproduct, thus offering high atom economy. For the synthesis of Benzyl(2-methoxyethyl)amine hydrochloride, this would involve the reaction of benzylamine (B48309) with 2-methoxyethanol (B45455) or benzaldehyde (B42025) with 2-methoxyethylamine (B85606) in the presence of a suitable catalyst. Another promising avenue is the direct reductive amination of benzaldehyde with 2-methoxyethylamine, using green reducing agents and catalysts.

Furthermore, the exploration of bio-based feedstocks and biocatalysis presents an exciting frontier. Enzymatic cascades could be designed to produce the target molecule from renewable starting materials, minimizing the environmental footprint of the synthesis.

| Synthesis Strategy | Starting Materials | Key Advantages |

| Hydrogen Borrowing | Benzylamine and 2-methoxyethanol | High atom economy, water as the only byproduct. |

| Direct Reductive Amination | Benzaldehyde and 2-methoxyethylamine | One-pot synthesis, potential for high selectivity. |

| Biocatalysis | Renewable feedstocks | Environmentally friendly, high stereoselectivity. |

Exploration of Novel Catalytic Systems

The development of highly efficient and selective catalysts is paramount to advancing the synthesis of Benzyl(2-methoxyethyl)amine hydrochloride. Future research will focus on both homogeneous and heterogeneous catalytic systems, with an emphasis on earth-abundant and non-toxic metals.

In the realm of homogeneous catalysis, the design of novel pincer-type complexes and N-heterocyclic carbene (NHC) ligands for transition metals like iron, manganese, and cobalt is a promising direction. These catalysts have shown remarkable activity in N-alkylation and reductive amination reactions under mild conditions. For heterogeneous catalysis, the development of supported metal nanoparticles (e.g., nickel, copper) on various materials such as activated carbon, metal oxides, or zeolites will be crucial. These catalysts offer the advantages of easy separation and recyclability, contributing to more sustainable processes.

Moreover, the exploration of photocatalysis and electrocatalysis for the synthesis of secondary amines is an emerging area that could offer unique reactivity and selectivity profiles for the preparation of Benzyl(2-methoxyethyl)amine hydrochloride.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is poised to accelerate the discovery and optimization of synthetic routes for Benzyl(2-methoxyethyl)amine hydrochloride. Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, catalyst design, and the prediction of reaction outcomes. nih.gov By modeling transition states and reaction intermediates, researchers can rationally design more efficient catalysts and optimize reaction conditions.

High-throughput screening (HTS) techniques will play a vital role in the rapid discovery of optimal reaction conditions and novel catalysts. By running a large number of experiments in parallel, HTS can quickly identify promising leads from a vast parameter space. The data generated from HTS can then be used to train machine learning models to predict reaction performance and guide further experimental design. The integration of Design of Experiments (DoE) will also be crucial for systematically optimizing reaction variables such as temperature, pressure, solvent, and catalyst loading to maximize yield and selectivity. fiveable.me

| Methodology | Application in Benzyl(2-methoxyethyl)amine Hydrochloride Synthesis |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, designing novel catalysts, predicting reactivity. |

| High-Throughput Screening (HTS) | Rapidly screening catalysts and reaction conditions to identify optimal parameters. |

| Machine Learning (ML) | Predicting reaction outcomes, guiding experimental design based on HTS data. |

| Design of Experiments (DoE) | Systematically optimizing reaction variables for improved yield and selectivity. |

Expanding the Scope of Synthetic Transformations

Beyond its synthesis, future research will explore the utility of Benzyl(2-methoxyethyl)amine hydrochloride as a building block in a variety of synthetic transformations. The secondary amine functionality serves as a key handle for further molecular elaboration.

One area of focus will be the development of novel C-N bond-forming reactions where Benzyl(2-methoxyethyl)amine acts as the amine source. This could include cross-coupling reactions, hydroamination of alkenes and alkynes, and multicomponent reactions. The benzyl (B1604629) group can also be a site for functionalization or can be removed under specific conditions to liberate the secondary amine for further reactions.

Furthermore, the methoxyethyl moiety offers opportunities for intramolecular reactions, potentially leading to the formation of heterocyclic structures. The ether linkage could also be a point of cleavage or modification, expanding the range of accessible derivatives. The investigation of these transformations will not only broaden the chemical space accessible from Benzyl(2-methoxyethyl)amine hydrochloride but also potentially lead to the discovery of new molecules with interesting biological or material properties. Benzylamines, in general, are recognized as important intermediates in the synthesis of pharmaceuticals and other fine chemicals. sinocurechem.comchemicalbook.com

Q & A

Basic: What are the recommended synthetic routes for Benzyl(2-methoxyethyl)amine Hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting benzylamine derivatives with 2-methoxyethyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ in acetonitrile) can form the secondary amine. Subsequent protonation with HCl yields the hydrochloride salt.

- Key Variables :

- Temperature : Elevated temperatures (50–80°C) improve reaction kinetics but may promote side reactions like oxidation .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

- Yield Optimization : Monitor reaction progress via TLC or LCMS (e.g., m/z ~215 [M+H]+) and adjust stoichiometry of the alkylating agent to minimize unreacted starting material .

Basic: How can researchers characterize the purity and structural integrity of Benzyl(2-methoxyethyl)amine Hydrochloride?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC : Retention time comparison (e.g., 1.16 minutes under acidic conditions with TFA modifier) .

- LCMS : Confirm molecular ion peaks (e.g., m/z 215.7 for [M+H]+) and isotopic patterns .

- NMR : ¹H NMR should show signals for the benzyl group (δ 7.2–7.4 ppm), methoxyethyl chain (δ 3.3–3.6 ppm), and amine protons (broad signal δ 1.5–2.5 ppm) .

- Elemental Analysis : Verify Cl⁻ content (~16.5% for C₁₁H₁₈ClNO) .

Basic: What safety protocols are critical when handling Benzyl(2-methoxyethyl)amine Hydrochloride?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (causes irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (may cause respiratory tract irritation) .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How does the methoxyethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The methoxyethyl moiety acts as an electron-donating group via the ether oxygen, increasing the nucleophilicity of the adjacent amine. This enhances reactivity in:

- Alkylation Reactions : Faster kinetics with electrophiles (e.g., alkyl halides) compared to unsubstituted benzylamines .

- pH-Dependent Behavior : Protonation of the amine at acidic pH reduces nucleophilicity, necessitating controlled pH during reactions (optimum pH 7–9) .

- Side Reactions : Competing oxidation (e.g., formation of nitroxides) may occur under strongly acidic or oxidizing conditions; use antioxidants like BHT to mitigate .

Advanced: What analytical strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies often arise from differences in solvent polarity, temperature, or salt form.

- Systematic Solubility Testing :

- Prepare saturated solutions in water, ethanol, DMSO, and chloroform at 25°C and 50°C.

- Quantify via gravimetric analysis or UV-Vis spectroscopy (λmax ~260 nm) .

- Data Normalization : Account for batch-to-batch variability (e.g., residual solvents) using Karl Fischer titration for water content .

- Advanced Techniques : DSC/TGA to detect polymorphic forms affecting solubility .

Advanced: How can computational modeling predict the compound’s behavior in biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability (logP ~1.2) .

- Docking Studies : Screen against amine-binding receptors (e.g., GPCRs) using software like AutoDock Vina.

- ADMET Predictions : Tools like SwissADME estimate bioavailability (%F >50%) and CYP450 metabolism profiles .

Advanced: What methodologies identify and quantify degradation products under accelerated stability conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- HPLC-MS/MS : Detect degradation products (e.g., hydrolyzed methoxyethyl group or oxidized benzyl ring) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf life under standard storage conditions .

Advanced: How do researchers address conflicting toxicity data between in vitro and theoretical models?

Methodological Answer:

- In Vitro Assays : Perform MTT assays on HEK293 or HepG2 cells to measure IC₅₀ values (reported range: 50–100 µM) .

- QSAR Models : Validate toxicity predictions (e.g., LD₅₀) using experimental data to refine algorithms .

- Mechanistic Studies : Use ROS detection kits to assess oxidative stress pathways conflicting with computational predictions .

Advanced: What strategies optimize the compound’s purification for crystallography studies?

Methodological Answer:

- Solvent Screening : Test mixtures like ethanol/water or acetone/hexane for single-crystal growth .

- Slow Evaporation : Maintain controlled evaporation rates at 4°C to promote crystal lattice formation .

- X-ray Diffraction : Resolve crystal packing anomalies caused by hydrochloride counterion interactions .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?

Methodological Answer:

- Synthesis of Labeled Analogues : Introduce ¹³C at the methoxyethyl carbon or ¹⁵N in the amine group via labeled precursors .

- Mass Spectrometry Imaging (MSI) : Track labeled metabolites in tissues to map distribution and clearance pathways .

- NMR Spectroscopy : Use ¹³C-¹H HSQC to identify metabolic intermediates in liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.